Hafnium sulfide is classified as a dichalcogenide material, similar to molybdenum disulfide and tungsten disulfide. It exhibits a layered structure that can be exfoliated into few-layer nanosheets, which are essential for its application in two-dimensional materials science. The compound is categorized under transition metal dichalcogenides, specifically within the family of two-dimensional semiconductors.
Hafnium sulfide can be synthesized through several methods:
Hafnium sulfide crystallizes in a layered structure characterized by weak van der Waals forces between the layers. The most stable form is the octahedral (1T) structure, where each layer consists of hafnium atoms sandwiched between sulfur atoms. The molecular weight of hafnium sulfide is approximately 242.62 g/mol. The electronic properties of HfS₂ vary with thickness; bulk HfS₂ has an indirect band gap of about 2 eV, while monolayer HfS₂ exhibits a direct band gap of approximately 1.2 eV .
Hafnium sulfide participates in various chemical reactions:
The mechanism of action for hafnium sulfide primarily relates to its electronic properties as a semiconductor:
The result of this action includes the creation of stable few-layer flakes suitable for high-performance electronic devices .
The physical and chemical properties of hafnium sulfide include:
Hafnium sulfide has diverse applications due to its unique properties:
The documented synthesis and characterization of Hafnium Disulfide emerged in the late 1950s, concurrent with scientific investigations into related transition metal chalcogenides. The earliest confirmed report in the chemical literature dates back to 1958 by Frederick Kenneth McTaggart and Angelica David Wadsley at the Commonwealth Scientific and Industrial Research Organisation (Commonwealth Scientific and Industrial Research Organisation, CSIRO) in Canberra, Australia. Their extensive research focused on systematically preparing and characterizing the sulfides, selenides, and tellurides of Group 4 (Group 4) elements—titanium (Titanium), zirconium (Zirconium), and hafnium (Hafnium)—alongside thorium sulfide (Thorium Sulfide) [3]. This foundational work established reliable synthesis protocols and initiated the understanding of the basic properties of these materials.
The initial synthesis method employed by McTaggart and Wadsley involved high-temperature reactions. A prevalent and enduring technique for producing Hafnium Disulfide powder involves reacting hydrogen sulfide gas (Hydrogen Sulfide, H₂S) with hafnium oxides (typically Hafnium Dioxide, Hafnium Dioxide) at elevated temperatures ranging from 500°C to 1300°C [1] [6]:Hafnium Dioxide + 2 Hydrogen Sulfide → Hafnium Disulfide + 2 Water
For several decades following its initial discovery, Hafnium Disulfide remained primarily a subject of academic interest within the field of solid-state chemistry. Research during this period focused on elucidating its crystal structure, basic electronic properties (identifying it as an indirect bandgap semiconductor), and its behavior under various conditions like high pressure. It was often noted for its relatively low conductivity compared to other transition metal dichalcogenides like Molybdenum Disulfide, contributing to its initial classification as semi-insulating .
A significant resurgence of interest in Hafnium Disulfide began in the mid-2010s, driven by the explosive growth of research into two-dimensional materials following the isolation of graphene. The recognition that Hafnium Disulfide, like graphite, possesses a layered structure held together by weak van der Waals forces enabled its exfoliation down to atomically thin monolayers using techniques analogous to the mechanical exfoliation ("Scotch Tape" method) pioneered for graphene [1] . This breakthrough facilitated the first experimental fabrication and evaluation of Hafnium Disulfide-based field-effect transistors in 2016, marking the transition of Hafnium Disulfide from a primarily theoretical interest to an experimentally validated electronic material with significant potential . Subsequent research has explored various synthesis and processing techniques, including liquid phase exfoliation for high-yield production of few-layer flakes [1], chemical vapor deposition, and intercalation chemistry to modify its properties [5], solidifying its position within the toolkit of 2D semiconductors.
Table 1: Key Milestones in Hafnium Disulfide Research
Year | Milestone | Significance |
---|---|---|
1958 | First documented synthesis by McTaggart and Wadsley [3] | Established Hafnium Disulfide as a distinct compound within Group IVB transition metal dichalcogenides. |
1987 | Experimental confirmation of indirect bandgap (~1.8 eV) [1] | Solidified understanding of Hafnium Disulfide's fundamental electronic structure. |
2016 | First experimental fabrication of few-layer Hafnium Disulfide transistors | Demonstrated practical device potential and validated theoretical predictions of semiconducting behavior. |
2017 | High-yield synthesis via liquid phase exfoliation [1] | Enabled scalable production of few-layer Hafnium Disulfide flakes for research and development. |
2020s | Exploration of intercalation & nanostructuring [5] [7] | Advanced methods for property tuning (electronic, phononic) and device architecture (nanoribbons). |
Hafnium Disulfide belongs unequivocally to the broad class of inorganic compounds known as transition metal dichalcogenides. These materials share the general formula MX₂, where M represents a transition metal atom and X represents a chalcogen atom (Sulfur, Selenium, or Tellurium). Within the TMDC family, Hafnium Disulfide is specifically categorized as a Group IVB transition metal dichalcogenide, alongside Zirconium Disulfide (Zirconium Disulfide) and Titanium Disulfide (Titanium Disulfide), owing to the position of Hafnium (Hafnium) in Group 4 of the periodic table.
The defining structural characteristic of Hafnium Disulfide, common to many TMDCs, is its layered crystal structure. In its bulk form, Hafnium Disulfide crystallizes in a cadmium iodide (Cadmium Iodide, CdI₂)-type structure with 1T (Trigonal) symmetry (space group P3m1, No. 164) [1] [2] [4]. This structure consists of stacked three-atom layers (S-Hf-S), as depicted in Figure 1:
The unit cell parameters for bulk Hafnium Disulfide are well-established through X-ray diffraction (X-ray Diffraction) studies:
The thickness of a single S-Hf-S monolayer (triple atomic layer) is approximately 0.59 nm , consistent with the c-axis parameter divided by the number of layers per unit cell in the stacking direction. Bulk crystals suitable for exfoliation are typically grown via vapor transport techniques over extended periods (up to several months), yielding highly crystalline, hexagonal-shaped platelets, often with lateral dimensions of 0.6-0.8 cm and a characteristic red-transparent or dark brown to purple-brown appearance [2] [4] . These crystals exhibit high purity (>99.995%) and low defect density, essential for fundamental studies and device fabrication [2] [4].
Table 2: Structural Parameters of Hafnium Disulfide (Hafnium Disulfide)
Property | Value | Description/Notes |
---|---|---|
Crystal Structure | 1T (Trigonal) | CdI₂-type structure; Space Group P3m1 (No. 164) [1] [2] |
Lattice Parameter a | 0.363 nm | In-plane lattice constant [1] [2] |
Lattice Parameter c | 0.584 - 0.586 nm | Out-of-plane (stacking) lattice constant [1] [2] |
Layer Stacking | Van der Waals | Weak forces enabling mechanical exfoliation |
Monolayer Thickness | ~0.59 nm | Thickness of one S-Hf-S triple layer |
Coordination Geometry | Octahedral (Oh) | Hafnium atom surrounded by six Sulfur atoms |
Bulk Appearance | Dark Brown / Purple-Brown / Red-Transparent crystals | Color varies with crystal thickness and purity [2] [3] [4] |
Common Growth Method | Chemical Vapor Transport (Vapor Transport) | High-temperature synthesis over weeks/months [2] |
Group IVB transition metal dichalcogenides—Hafnium Disulfide (Hafnium Disulfide), Zirconium Disulfide (Zirconium Disulfide), and Titanium Disulfide (Titanium Disulfide)—share the common 1T crystal structure and chemical formula MX₂ (M = Titanium, Zirconium, Hafnium; X = Sulfur). However, systematic variations in electronic properties and chemical behavior arise due to the differing ionic radii and electronegativities of the central metal atoms moving down the group (Titanium → Zirconium → Hafnium). Hafnium Disulfide often exhibits distinct characteristics crucial for specific applications.
Table 3: Comparative Properties of Group IVB Transition Metal Dichalcogenides (Bulk and Monolayer)
Property | Titanium Disulfide (Titanium Disulfide) | Zirconium Disulfide (Zirconium Disulfide) | Hafnium Disulfide (Hafnium Disulfide) | Implications for Hafnium Disulfide |
---|---|---|---|---|
Bulk Crystal Structure | 1T (CdI₂-type) | 1T (CdI₂-type) | 1T (CdI₂-type) [1] [2] | Shared structural motif enables similar processing (exfoliation). |
Bulk Bandgap Type | Indirect (or Semi-Metallic) | Indirect | Indirect (~1.8 eV) [1] | Largest bulk bandgap in group enhances OFF-state control in thick devices. |
Monolayer Bandgap Type | Metallic/Semi-Metallic | Direct | Direct (~1.0 - 1.2 eV) [2] | Enables efficient light-matter interaction for optoelectronics. |
Theoretical e⁻ Mobility (ML) | Very High (Metallic) | ~1000 cm²/V·s (Est.) | ~1800 cm²/V·s | Highest predicted mobility potential in group for high-speed electronics. |
Experimental e⁻ Mobility (FL) | N/A (Metallic) | Moderate (Similar to early Hafnium Disulfide) | ~45 cm²/V·s (Back-gate), Higher w/ EDL | Significant room for improvement via contact/interface engineering. |
Typical Synthesis Temp. | High | High (500-1300°C) | High (500-1300°C) [1] [6] | Requires specialized high-temperature processing. |
Key Applications Focus | Batteries, Catalysis | Electronics, Optoelectronics | Low-Power Transistors, Photovoltaics, Nanoelectronics [3] [7] | Wider bandgap & mobility potential favor advanced logic and energy devices. |
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